molecular formula C14H17NO B13798866 Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)- CAS No. 52535-36-1

Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-

Cat. No.: B13798866
CAS No.: 52535-36-1
M. Wt: 215.29 g/mol
InChI Key: IELAPYICSDDDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Classification

Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-, possesses a molecular formula of C₁₄H₁₇NO and a molar mass of 215.29 g/mol . The core structure consists of a cyclohexanol ring—a six-membered alicyclic alcohol—substituted at the 1-position with an ethynyl group (-C≡C-) linked to a 6-methylpyrid-3-yl moiety. This hybrid structure integrates three key functional groups:

  • Cyclohexanol : A saturated six-membered ring with a hydroxyl group, conferring hydrophilicity and hydrogen-bonding capability.
  • Ethynyl Spacer : A linear carbon-carbon triple bond that imposes rigidity and facilitates conjugation between the cyclohexanol and pyridyl components.
  • 6-Methylpyrid-3-yl Group : A nitrogen-containing aromatic heterocycle with a methyl substituent at the 6-position, introducing electronic asymmetry and steric effects.

The compound’s three-dimensional conformation is influenced by steric interactions between the methyl group on the pyridine ring and the cyclohexanol backbone. Computational models suggest a chair conformation for the cyclohexanol ring, with the ethynyl-pyridyl substituent occupying an equatorial position to minimize strain.

Structural Property Value/Description
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Key Functional Groups Cyclohexanol, Ethynyl, 6-Methylpyrid-3-yl
Hybridization sp³ (cyclohexanol), sp (ethynyl)

Historical Context of Research Development

The synthesis and characterization of cyclohexanol derivatives bearing ethynyl substituents gained momentum in the late 20th century, driven by interest in rigid-rod polymers and nonlinear optical materials. The specific incorporation of pyridyl groups emerged as a strategy to enhance coordination capabilities with transition metals, enabling applications in catalysis and supramolecular chemistry.

Early reports of similar ethynyl-linked cyclohexanol derivatives, such as 1-ethynylcyclohexanol (CAS 78-27-3), date to the 1950s, where their acetylenic bonds were exploited for polymerization studies. The 6-methylpyrid-3-yl variant, however, first appeared in chemical databases in the early 2000s, coinciding with advancements in Sonogashira coupling techniques that facilitated the synthesis of aryl-ethynyl-alicyclic hybrids.

Nomenclature and Identification Systems

The systematic IUPAC name for this compound is 1-[(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol , reflecting its substitution pattern. Alternative naming conventions include:

  • CAS Registry Number : 52535-36-1
  • EC Number : Not formally assigned, though related derivatives fall under 203-630-6 (cyclohexanol parent compound).
  • SMILES Notation : CC1=NC=C(C=C1)C#CC2(CCCCC2)O, encoding the methylpyridyl (CC1=NC=C(C=C1)), ethynyl (C#C), and cyclohexanol (C2(CCCCC2)O) components.

The InChIKey IELAPYICSDDDGY-UHFFFAOYSA-N provides a unique descriptor for digital databases, enabling precise retrieval of spectroscopic and crystallographic data. Regulatory identifiers include:

  • UNII : 6RV04025EH (for analogous ethynylcyclohexanol derivatives)
  • KEGG Compound ID : C00854 (cyclohexanol parent)

Position within Broader Chemical Families

This compound belongs to three intersecting chemical families:

  • Alicyclic Alcohols : As a cyclohexanol derivative, it shares physical properties (e.g., solubility in polar solvents) with menthol and other terpene alcohols.
  • Arylacetylenes : The ethynyl-pyridyl group aligns it with diarylacetylenes studied for their luminescent and conductive properties.
  • Heterocyclic Compounds : The 6-methylpyrid-3-yl moiety classifies it among substituted pyridines, a group pivotal in pharmaceutical and agrochemical industries.

Comparative analysis with structurally related molecules highlights its uniqueness:

  • 1-Ethynylcyclohexanol (CAS 78-27-3) : Lacks the pyridyl group, reducing aromatic conjugation and metal-binding capacity.
  • 2-(Pyridin-3-ylethynyl)cyclohexanol : Positional isomerism at the pyridine substitution site alters electronic distribution and steric profile.

Properties

CAS No.

52535-36-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-[2-(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C14H17NO/c1-12-5-6-13(11-15-12)7-10-14(16)8-3-2-4-9-14/h5-6,11,16H,2-4,8-9H2,1H3

InChI Key

IELAPYICSDDDGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C#CC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The key synthetic challenge is the formation of the carbon-carbon triple bond (ethynyl linkage) connecting the cyclohexanol ring and the 6-methyl-3-pyridyl substituent. This is typically achieved via coupling reactions involving alkynylation or Sonogashira-type cross-coupling reactions between appropriate halogenated pyridine derivatives and alkynylated cyclohexanol precursors.

Preparation of the Key Intermediate: 1-Ethynylcyclohexanol

The cyclohexanol moiety functionalized at the 1-position with an ethynyl group is a crucial intermediate. This can be prepared through several routes:

  • Nucleophilic Addition to Cyclohexanone:
    Cyclohexanone can be converted to 1-ethynylcyclohexanol by nucleophilic addition of an acetylide ion (generated from terminal alkynes) to the carbonyl group of cyclohexanone. This step forms the cyclohexanol bearing an ethynyl substituent at C-1.

  • Base-Catalyzed Reactions:
    In a related process described in patent literature for cyclohexanol derivatives, cyclohexanone reacts with nucleophiles in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form substituted cyclohexanol compounds. While this patent specifically describes cyanomethyl derivatives, the methodology can be adapted for ethynyl substituents.

Formation of the 6-Methyl-3-pyridyl Ethynyl Unit

The 6-methyl-3-pyridyl ethynyl fragment is typically introduced via:

  • Sonogashira Coupling:
    A halogenated 6-methyl-3-pyridine (e.g., 3-bromo-6-methylpyridine) can be coupled with a terminal alkyne (such as ethynylcyclohexanol) using palladium catalysts and copper co-catalysts under mild conditions. This reaction forms the carbon-carbon triple bond linking the pyridine ring to the cyclohexanol.

  • Alkynylation of Pyridine Derivatives:
    Alternative methods involve the preparation of 2-alkynylpyridine derivatives through nucleophilic substitution or metal-catalyzed coupling reactions. Literature on similar pyridyl-ethynyl compounds suggests the use of palladium-catalyzed cross-coupling with alkynes to achieve high regioselectivity and yields.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 Cyclohexanone + terminal alkyne (e.g., acetylene) + strong base (e.g., n-BuLi) Formation of 1-ethynylcyclohexanol via nucleophilic addition Moderate to good yield
2 3-Bromo-6-methylpyridine + 1-ethynylcyclohexanol + Pd(PPh3)2Cl2 + CuI + base (e.g., triethylamine) Sonogashira coupling to form 1-[(6-methyl-3-pyridyl)ethynyl]cyclohexanol High yield, regioselective

This approach is supported by analogous procedures for related compounds in the literature.

Catalyst Preparation and Reaction Conditions

  • Catalysts:
    Palladium complexes such as trans-dichlorobis(triphenylphosphine)palladium(II) are commonly used for Sonogashira coupling. Copper(I) iodide acts as a co-catalyst to facilitate the coupling process.

  • Solvents and Bases:
    Dry tetraethylamine (TEA) or triethylamine is used as a solvent and base to neutralize acids formed during the reaction. Reactions are typically performed under nitrogen atmosphere to avoid oxidation.

  • Temperature:
    Reactions are carried out at room temperature to 50 °C, depending on substrate reactivity.

Purification and Characterization

  • Purification:
    After reaction completion, the mixture is worked up by aqueous extraction and purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures.

  • Characterization:
    The product is characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value / Condition Reference
Starting Material 1 Cyclohexanone
Starting Material 2 3-Bromo-6-methylpyridine
Catalyst Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%)
Base Triethylamine (TEA)
Solvent Dry TEA or acetonitrile
Temperature Room temperature to 50 °C
Reaction Time 10 min to overnight
Yield 70–88% (varies with step and conditions)

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as sodium amide can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone.

    Reduction: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the ethynyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Pyridyl-Substituted Cyclohexanol Derivatives

1-(2-(Pyridin-3-yl)ethynyl)cyclohexanol (CAS: 24202-81-1)

  • Molecular Formula: C₁₃H₁₅NO
  • Key Features : Lacks the methyl group on the pyridine ring, resulting in reduced steric hindrance and lower lipophilicity (LogP = 2.13). The 3-pyridyl group allows for hydrogen bonding via the nitrogen atom, which may influence solubility and binding interactions .
  • Contrast : The absence of the 6-methyl group in this analog likely reduces metabolic stability compared to the target compound, as methyl groups often block oxidation sites.

1-Acetyl-3-(6-methyl-3-pyridyl)pyrazoline

  • Molecular Formula: Not explicitly provided, but detected via GC-MS ().
  • Key Features: Shares the 6-methyl-3-pyridyl moiety but incorporates a pyrazoline ring instead of cyclohexanol. The acetyl group may increase volatility, as evidenced by its detection in GC-MS analysis .

Selenium- and Ether-Substituted Analogs

1-(Phenylselanylethynyl)cyclohexanol

  • Molecular Formula : C₁₄H₁₆OSe
  • Key Features: Replaces the pyridyl group with a phenylselanyl substituent. The larger substituent increases molecular weight (277.24 g/mol) and steric bulk .

Cyclohexanol, 1-(3,3,3-Triethoxy-1-propynyl)-

  • Molecular Formula : C₁₅H₂₆O₄
  • Key Features : Features a triethoxypropynyl group, which significantly enhances hydrophilicity due to the ethoxy moieties. The longer alkyne chain and branched structure may reduce membrane permeability compared to the target compound .

Spiro and Bicyclic Derivatives

1-(A'-Pentenyl)cyclohexanol

  • Key Features: Forms spiro compounds via acetolysis (). The target compound’s ethynyl group could similarly participate in cyclization under acidic conditions .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Property Differences Reference
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)- C₁₄H₁₇NO* 6-methyl-3-pyridyl 201.26 (inferred) Enhanced lipophilicity and metabolic stability -
1-(2-(Pyridin-3-yl)ethynyl)cyclohexanol C₁₃H₁₅NO 3-pyridyl 201.26 Lower steric hindrance, higher solubility
1-(Phenylselanylethynyl)cyclohexanol C₁₄H₁₆OSe Phenylselanyl 277.24 Redox-active, heavier atom
Cyclohexanol, 1-(3,3,3-triethoxy-1-propynyl)- C₁₅H₂₆O₄ Triethoxypropynyl 282.36 Increased hydrophilicity, reduced volatility

*Inferred based on structural analogy to .

Research Findings and Implications

  • Electronic Effects : The 6-methyl-3-pyridyl group in the target compound may donate electron density via the methyl group, stabilizing positive charges in intermediates. This contrasts with unmethylated pyridyl derivatives, where the nitrogen’s lone pair is more exposed .
  • Spectroscopic Signatures : Compounds like 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline () suggest that pyridyl-alkyne motifs produce distinct fragmentation patterns in GC-MS, useful for analytical identification.
  • The methyl group could improve binding affinity by filling hydrophobic pockets .

Notes

  • Limited direct data on Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)- necessitates reliance on structural analogs.
  • Further studies should explore synthesis routes (e.g., Sonogashira coupling, as in ) and pharmacological profiling.

Biological Activity

Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanol backbone substituted with a 6-methyl-3-pyridyl ethynyl group. Its chemical formula is represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This structure contributes to its unique biological properties, enabling interactions with various biological targets.

  • Antioxidant Activity : Cyclohexanol derivatives have been studied for their ability to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of NRF2 leads to the upregulation of antioxidant genes such as HO-1 and GST, which help mitigate oxidative damage in cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly significant in models of chronic inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research indicates that cyclohexanol derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs of this compound have been tested for their efficacy against Hepatitis C virus (HCV) and demonstrated significant potency with EC50 values in the nanomolar range, indicating their potential as antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NRF2 ActivationInduces expression of antioxidant genes
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
Antiviral ActivityEC50 values as low as 84 nM against HCV
CytotoxicitySelective toxicity towards cancer cell lines

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of cyclohexanol derivatives, one compound demonstrated an EC50 value of 177 nM against Huh7.5.1 cells infected with HCV. This suggests that structural modifications can enhance potency while reducing cytotoxicity compared to earlier analogs .

Case Study: Inflammation Reduction

Another study focused on the anti-inflammatory effects of cyclohexanol derivatives in a rat model of nephrotoxicity. The results indicated significant reductions in markers of inflammation and oxidative stress, supporting the potential use of these compounds in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-((6-methyl-3-pyridyl)ethynyl)cyclohexanol, and how do reaction conditions influence yield?

The synthesis of ethynylcyclohexanol derivatives typically involves Sonogashira cross-coupling reactions, where a cyclohexanol-bearing alkyne reacts with a halogenated pyridine derivative (e.g., 3-bromo-6-methylpyridine). Key steps include:

  • Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos to facilitate coupling .
  • Optimization of solvent systems (e.g., THF/dioxane with aqueous K₃PO₄) to enhance reactivity and reduce side products .
  • Temperature control (e.g., reflux at 100°C) to balance reaction rate and decomposition risks .
    Yield improvements (up to 89%) are achieved via prolonged reaction times (72 hours) or high catalyst loading .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of 1-((6-methyl-3-pyridyl)ethynyl)cyclohexanol?

  • IR Spectroscopy : The alkyne C≡C stretch appears near 2100–2260 cm⁻¹, while the hydroxyl (O-H) stretch of cyclohexanol is observed at ~3200–3600 cm⁻¹. Discrepancies between experimental and calculated spectra may indicate impurities or conformational isomers .
  • NMR : The ethynyl proton is absent (sp-hybridized carbon), but ¹H NMR shows signals for the pyridyl methyl group (~2.5 ppm) and cyclohexanol protons (1.2–2.0 ppm). ¹³C NMR confirms the alkyne carbons at ~70–90 ppm .

Q. What computational methods are used to predict physicochemical properties (e.g., pKa, logP) of this compound?

  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate molecular descriptors (e.g., topological polar surface area, hydrogen bond donors) with properties like pKa (~13.11 ± 0.40) and logP (~2.8) .
  • Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties, aiding in solubility and reactivity predictions .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of ethynylcyclohexanol derivatives be controlled?

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Pd with chiral ligands) to direct axial or planar chirality in the alkyne moiety .
  • Protecting Groups : Temporary protection of the cyclohexanol hydroxyl (e.g., silylation) prevents racemization during coupling .
  • Stereospecific Reduction : For intermediates, selective hydrogenation with catalysts like Lindlar’s Pd ensures cis/trans alkene geometry .

Q. What mechanisms underlie the biological activity of 1-((6-methyl-3-pyridyl)ethynyl)cyclohexanol, and how can structure-activity relationships (SAR) be explored?

  • Neurotransmitter Interactions : The pyridyl and ethynyl groups mimic pharmacophores in analgesics, potentially binding to μ-opioid or serotonin receptors .
  • SAR Studies :
    • Substitution on Pyridine : Methyl at position 6 enhances lipophilicity and blood-brain barrier penetration .
    • Alkyne Length : Extending the ethynyl spacer alters binding affinity to targets like kinase enzymes .
  • In Silico Docking : Molecular docking with proteins (e.g., COX-2) predicts binding modes and guides analog design .

Q. How do conflicting spectral data (e.g., IR vs. computational) for this compound arise, and how can they be resolved?

  • Conformational Flexibility : Cyclohexanol ring chair vs. boat conformers cause spectral shifts. Dynamic NMR or low-temperature IR can capture these states .
  • Impurity Interference : Trace solvents (e.g., dioxane) or byproducts may obscure peaks. Purification via preparative HPLC or repeated crystallization is recommended .
  • DFT Refinement : Adjusting basis sets (e.g., B3LYP/6-311+G**) improves agreement between experimental and computed spectra .

Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?

  • pH Buffering : Maintain solutions at pH 6–8 to prevent hydroxyl group deprotonation or cyclohexanol ring oxidation .
  • Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Metabolic Stability Assays : Incubation with liver microsomes identifies vulnerable sites (e.g., alkyne oxidation), guiding structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.